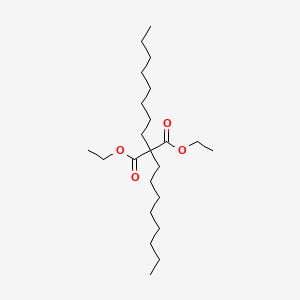
Diethyl dioctylmalonate
描述
Diethyl dioctylmalonate is an organic compound that belongs to the class of malonates, which are esters of malonic acid. This compound is characterized by the presence of two ethyl groups and two octyl groups attached to the malonate core. It is a colorless liquid with a mild odor and is used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl dioctylmalonate can be synthesized through the esterification of malonic acid with ethanol and octanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and octanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds as follows:
Malonic Acid+2Ethanol+2Octanol→Diethyl Dioctylmalonate+2Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and controlled reaction conditions helps in minimizing side reactions and improving the overall efficiency of the process.
化学反应分析
Types of Reactions
Diethyl dioctylmalonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce malonic acid and the corresponding alcohols (ethanol and octanol).
Alkylation: The compound can undergo alkylation reactions where the hydrogen atoms on the methylene group are replaced by alkyl groups.
Condensation: this compound can participate in condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Alkylation: Alkyl halides in the presence of a base such as sodium ethoxide.
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide or sodium hydroxide.
Major Products Formed
Hydrolysis: Malonic acid, ethanol, and octanol.
Alkylation: Alkyl-substituted malonates.
Condensation: β-keto esters.
科学研究应用
Diethyl dioctylmalonate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and versatility.
作用机制
The mechanism of action of diethyl dioctylmalonate involves its ability to undergo nucleophilic substitution and condensation reactions. The compound’s reactivity is primarily due to the presence of the methylene group flanked by two carbonyl groups, which makes the hydrogen atoms on the methylene group highly acidic. This allows the compound to form enolate ions that can participate in various nucleophilic reactions.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid with two ethyl groups.
Dimethyl malonate: An ester of malonic acid with two methyl groups.
Diethyl dibutylmalonate: An ester of malonic acid with two ethyl groups and two butyl groups.
Uniqueness
Diethyl dioctylmalonate is unique due to the presence of long-chain octyl groups, which impart different physical and chemical properties compared to other malonates
属性
IUPAC Name |
diethyl 2,2-dioctylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-5-9-11-13-15-17-19-23(21(24)26-7-3,22(25)27-8-4)20-18-16-14-12-10-6-2/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMNPYVUJHUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514891 | |
| Record name | Diethyl dioctylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24251-93-2 | |
| Record name | Diethyl dioctylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


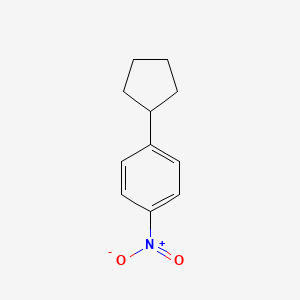
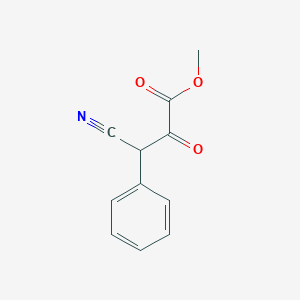
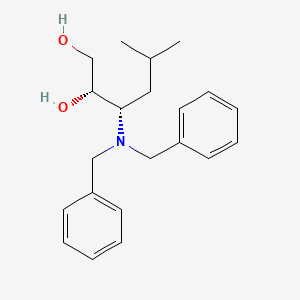


![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-A][1,4]benzodiazepine 2,5-dioxide](/img/structure/B1626806.png)
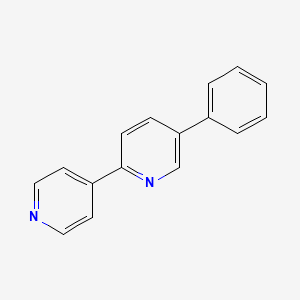
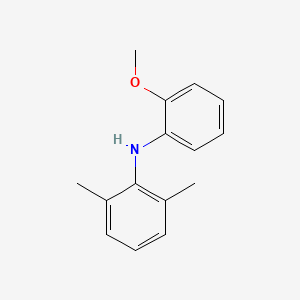
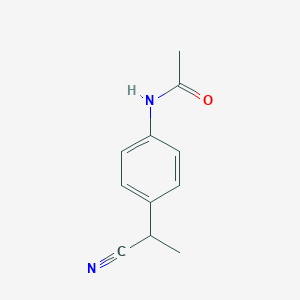
![1-Isopropyl-[1,4]diazepan-5-one](/img/structure/B1626814.png)


![(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol](/img/structure/B1626818.png)

